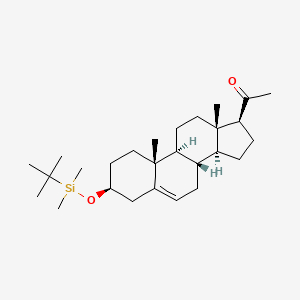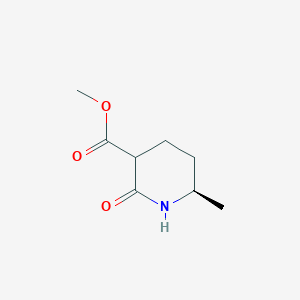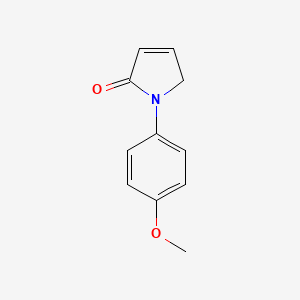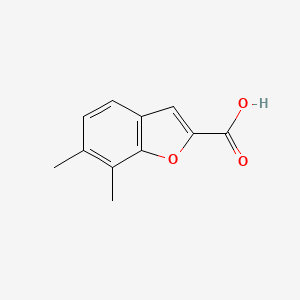
3-tert-Butyldimethylsilyloxy Pregnenolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyldimethylsilyloxy Pregnenolone is a synthetic steroid derivative. It is characterized by the presence of a tert-butyldimethylsilyloxy group at the 3beta position and a ketone group at the 20 position of the pregnane skeleton. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyldimethylsilyloxy Pregnenolone typically involves the protection of the hydroxyl group at the 3beta position of pregnenolone. This is achieved by reacting pregnenolone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyldimethylsilyloxy Pregnenolone can undergo various chemical reactions, including:
Oxidation: The ketone group at the 20 position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyloxy group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different protecting groups or functional groups at the 3beta position.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyldimethylsilyloxy Pregnenolone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in steroid biosynthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other steroid-based products
Wirkmechanismus
The mechanism of action of 3-tert-Butyldimethylsilyloxy Pregnenolone involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can interact with steroid receptors and enzymes involved in steroid metabolism. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and stability, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregnenolone: The parent compound of 3-tert-Butyldimethylsilyloxy Pregnenolone, lacking the tert-butyldimethylsilyloxy group.
3beta-Hydroxypregn-5-en-20-one: Similar structure but with a hydroxyl group instead of the tert-butyldimethylsilyloxy group.
This compound sulfate: A sulfate derivative of the compound.
Uniqueness
This compound is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides increased stability and protection to the hydroxyl group at the 3beta position. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C27H46O2Si |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3/t20-,21-,22+,23-,24-,26-,27+/m0/s1 |
InChI-Schlüssel |
XMTKPEYPGQAHCU-HDOFCAKMSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine](/img/structure/B8569288.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8569290.png)

![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B8569296.png)

![N-[2-(furan-2-yl)ethyl]benzenesulfonamide](/img/structure/B8569306.png)
![N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide](/img/structure/B8569320.png)




